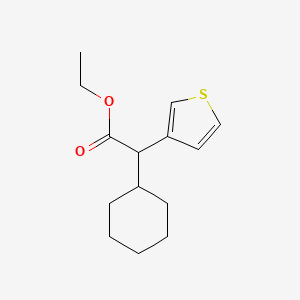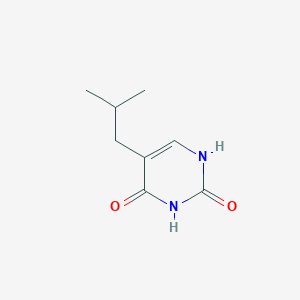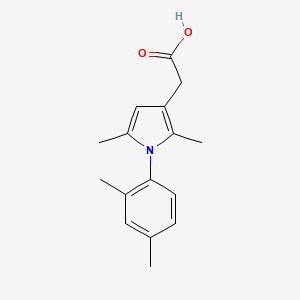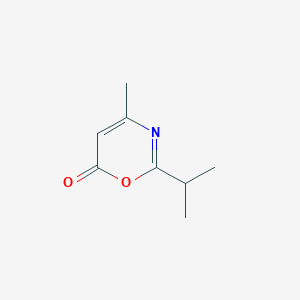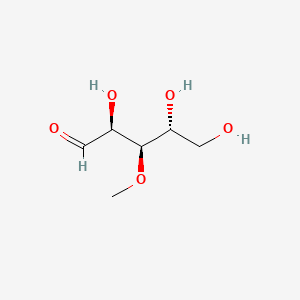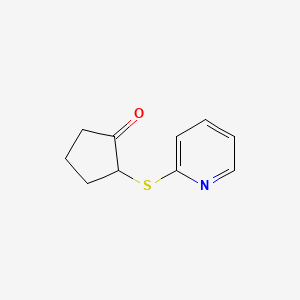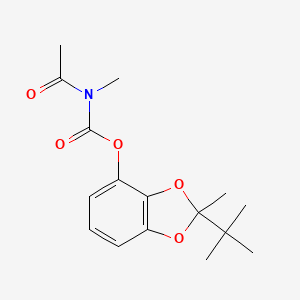![molecular formula C15H30O B14658735 1-[(Prop-1-en-2-yl)oxy]dodecane CAS No. 52169-28-5](/img/structure/B14658735.png)
1-[(Prop-1-en-2-yl)oxy]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Prop-1-en-2-yl)oxy]dodecane is an organic compound with the molecular formula C15H30O It is a member of the ether family, characterized by the presence of an alkoxy group attached to a hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-1-en-2-yl)oxy]dodecane typically involves the reaction of dodecanol with propylene oxide under basic conditions. The reaction can be represented as follows:
C12H25OH+CH2=CH-CH3→C12H25O-CH2-CH=CH2
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Prop-1-en-2-yl)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated ethers.
Substitution: The alkoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid and propylene oxide derivatives.
Reduction: Saturated ethers such as 1-[(propyl)oxy]dodecane.
Substitution: Various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Prop-1-en-2-yl)oxy]dodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[(Prop-1-en-2-yl)oxy]dodecane involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Prop-1-en-2-yl)oxy]hexane: A shorter-chain ether with similar chemical properties but different physical characteristics.
1-[(Prop-1-en-2-yl)oxy]octane: Another ether with a medium-length hydrocarbon chain, used in similar applications.
1-[(Prop-1-en-2-yl)oxy]decane: A compound with a slightly shorter chain, exhibiting similar reactivity and applications.
Uniqueness
1-[(Prop-1-en-2-yl)oxy]dodecane is unique due to its longer hydrocarbon chain, which imparts distinct physical properties such as higher boiling point and hydrophobicity. These properties make it particularly useful in applications requiring stable emulsions and surfactants with enhanced performance.
Eigenschaften
CAS-Nummer |
52169-28-5 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
1-prop-1-en-2-yloxydodecane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h2,4-14H2,1,3H3 |
InChI-Schlüssel |
XSYWFEMDEVMTDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


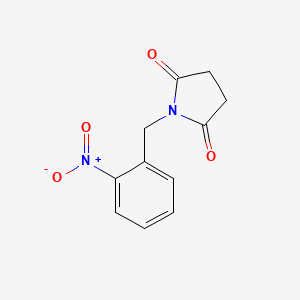
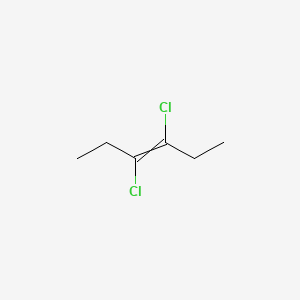
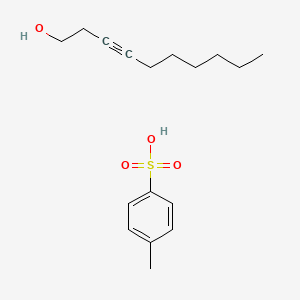
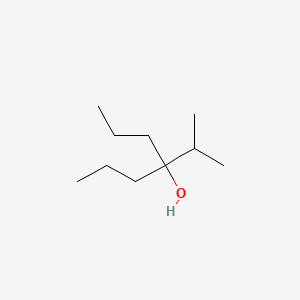
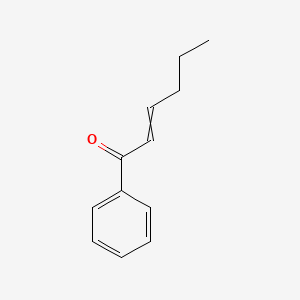
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
